molecular formula C19H16N4O2 B5766314 N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5766314
M. Wt: 332.4 g/mol
InChI Key: UNGNFUOTDLNQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as FPYMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPYMA belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, several studies have suggested that N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its biological effects by modulating various signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway. N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has also been reported to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. Moreover, N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potent biological activity, ease of synthesis, and availability. However, the limitations of using N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions can be explored in the field of N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide research, including the development of novel analogs with improved pharmacological properties, the elucidation of the exact mechanism of action, and the evaluation of its therapeutic potential in various diseases, such as cancer, inflammation, and viral infections. Moreover, the use of N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy and reduce its adverse effects.

Synthesis Methods

N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized through a multi-step process involving the condensation of 5-phenyl-1H-pyrazole-3-carboxylic acid with 2-furylacetaldehyde, followed by cyclization and amidation reactions. The purity and yield of N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be improved by using various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Several studies have reported that N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been reported to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV).

properties

IUPAC Name

N-(furan-2-ylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-13-10-16(14-6-3-2-4-7-14)21-18-11-17(22-23(13)18)19(24)20-12-15-8-5-9-25-15/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGNFUOTDLNQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NCC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

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